An In-depth Technical Guide to the Binding Affinity of Colistin Sulfate with Lipopolysaccharide
An In-depth Technical Guide to the Binding Affinity of Colistin Sulfate with Lipopolysaccharide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity between colistin sulfate and lipopolysaccharide (LPS), the primary target of this last-resort antibiotic in Gram-negative bacteria. Understanding the intricacies of this molecular interaction is paramount for the development of new antimicrobial strategies and for optimizing the use of polymyxin-class antibiotics.
Core Interaction: Electrostatic Attraction and Membrane Disruption
Colistin, a polycationic peptide, exerts its bactericidal effect by binding to the anionic LPS molecules in the outer membrane of Gram-negative bacteria.[1] The initial and most critical interaction is an electrostatic attraction between the positively charged diaminobutyric acid (Dab) residues of colistin and the negatively charged phosphate groups of Lipid A, the innermost component of LPS.[1][2] This high-affinity binding displaces divalent cations like Mg²⁺ and Ca²⁺, which are essential for maintaining the integrity of the outer membrane by cross-linking adjacent LPS molecules.[1] The disruption of these ionic bridges leads to a localized disorganization of the outer membrane, increasing its permeability and allowing colistin to further interact with the cell envelope, ultimately leading to cell death.[2][3]
Quantitative Analysis of Binding Affinity
The binding affinity of colistin to LPS has been quantified using various biophysical techniques. Isothermal titration calorimetry (ITC) and fluorescence-based assays are among the most common methods employed to determine the dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction.
Isothermal Titration Calorimetry (ITC) Data
ITC directly measures the heat changes that occur upon the binding of a ligand (colistin) to a macromolecule (LPS), providing a complete thermodynamic profile of the interaction.
| Interacting Molecules | Method | Stoichiometry (n) | Dissociation Constant (Kd) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Free Energy (ΔG°) (kcal/mol) | Reference |
| Polymyxin E & K. pneumoniae B5055 LPS | ITC | Site 1: 0.2, Site 2: 0.5 | Site 1: 1.1 µM, Site 2: 12 µM | Site 1: 1.3, Site 2: 1.3 | Site 1: 9.3, Site 2: 8.0 | Site 1: -8.0, Site 2: -6.7 | [4] |
| Polymyxin E & K. pneumoniae B5055ΔlpxM LPS | ITC | Site 1: 0.1, Site 2: 0.6 | Site 1: 0.2 µM, Site 2: 10 µM | Site 1: -1.0, Site 2: 0.0 | Site 1: 8.1, Site 2: 6.9 | Site 1: -9.1, Site 2: -6.9 | [4] |
Fluorescence-Based Assay Data
Fluorescence spectroscopy provides a sensitive method to study the binding of colistin to LPS. This can be achieved through the use of fluorescently labeled polymyxins or by observing changes in the fluorescence of probes that are sensitive to the membrane environment.
| Interacting Molecules | Method | Dissociation Constant (KD) | Reference |
| MIPS-9451 & E. coli LPS | Fluorescence Displacement | 0.14 ± 0.01 µM | [5] |
| MIPS-9451 & K. pneumoniae LPS | Fluorescence Displacement | 0.20 ± 0.01 µM | [5] |
| MIPS-9451 & P. aeruginosa LPS | Fluorescence Displacement | 0.24 ± 0.02 µM | [5] |
| MIPS-9451 & S. enterica LPS | Fluorescence Displacement | 0.18 ± 0.01 µM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of binding affinity studies. Below are protocols for key experiments used to characterize the colistin-LPS interaction.
Isothermal Titration Calorimetry (ITC)
ITC measures the heat released or absorbed during a binding event.
Methodology:
-
Sample Preparation:
-
Prepare a solution of LPS (e.g., 0.05–0.15 mM) in a suitable buffer (e.g., 20 mM HEPES, pH 7.0) and load it into the sample cell of the calorimeter after thorough degassing.
-
Prepare a solution of colistin sulfate (e.g., 0.5–5 mM) in the same buffer and load it into the injection syringe after degassing.
-
-
Titration:
-
Set the experimental temperature (e.g., 37°C).
-
Perform a series of small, sequential injections of the colistin solution into the LPS solution in the sample cell.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the enthalpy change (ΔH) for each injection.
-
Plot the enthalpy change per mole of injectant against the molar ratio of colistin to LPS.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and entropy (ΔS) of the interaction.[4][6]
-
N-phenyl-1-naphthylamine (NPN) Uptake Assay
This assay measures the permeabilization of the bacterial outer membrane. NPN is a fluorescent probe that is quenched in aqueous environments but fluoresces upon partitioning into the hydrophobic interior of the membrane.
Methodology:
-
Cell Preparation:
-
Grow bacterial cells to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 5 mM HEPES, pH 7.2).
-
Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.5).[7]
-
-
Assay:
-
Add the bacterial cell suspension to a cuvette or microplate well.
-
Add NPN to a final concentration of 10 µM.
-
Add varying concentrations of colistin sulfate.
-
Measure the fluorescence intensity immediately using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.[7][8]
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the uptake of NPN and reflects the degree of outer membrane permeabilization.
-
Plot the fluorescence intensity against the colistin concentration to determine the concentration-dependent effect on membrane integrity.[9]
-
Dansyl-Polymyxin B Displacement Assay
This competitive binding assay uses a fluorescently labeled polymyxin B (dansyl-polymyxin B) to determine the binding affinity of unlabeled colistin.
Methodology:
-
Preparation:
-
Prepare a solution of LPS in a suitable buffer (e.g., 5 mM HEPES, pH 7.2).
-
Add a fixed concentration of dansyl-polymyxin B to the LPS solution, allowing it to bind and establish a baseline fluorescence.
-
-
Displacement:
-
Titrate increasing concentrations of unlabeled colistin sulfate into the LPS/dansyl-polymyxin B solution.
-
Measure the decrease in fluorescence intensity after each addition of colistin. The excitation wavelength is typically around 340 nm and the emission is measured at approximately 485 nm.[10]
-
-
Data Analysis:
-
The decrease in fluorescence indicates the displacement of dansyl-polymyxin B from the LPS by colistin.
-
Plot the percentage of fluorescence reduction against the colistin concentration.
-
Calculate the inhibition constant (Ki) or IC50 value from the displacement curve, which reflects the binding affinity of colistin for LPS.[11]
-
Visualizing the Interactions and Pathways
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes involved in the colistin-LPS interaction.
Colistin-LPS Binding and Membrane Disruption Workflow
Caption: Workflow of colistin's interaction with the bacterial cell envelope.
LPS-Induced TLR4 Signaling Pathway```dot
Caption: Step-by-step workflow for Isothermal Titration Calorimetry (ITC).
This guide serves as a foundational resource for professionals engaged in antimicrobial research and development. A thorough understanding of the colistin-LPS binding affinity is essential for overcoming the challenges posed by multidrug-resistant Gram-negative pathogens.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of polymyxin-lipopolysaccharide interactions using an image-based fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 7. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane | eLife [elifesciences.org]
- 8. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Outer Membrane Interaction Kinetics of New Polymyxin B Analogs in Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
